

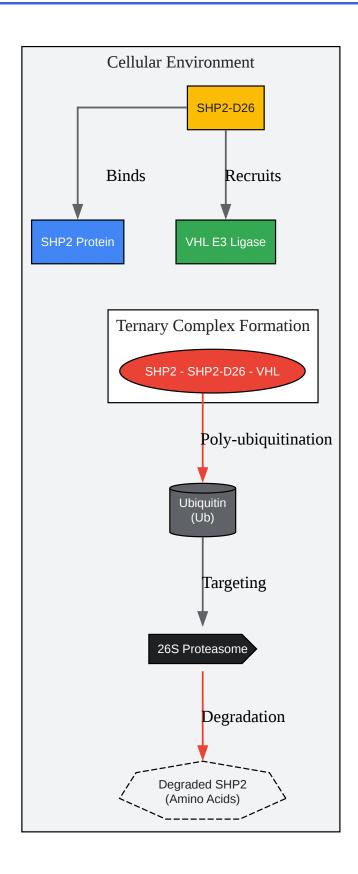
Mechanism of Action: PROTAC-Mediated Degradation

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Compound of Interest		
Compound Name:	SHP2-D26	
Cat. No.:	B15540712	Get Quote

SHP2-D26 is a heterobifunctional molecule designed based on the PROTAC concept. It consists of a ligand that binds to SHP2, a linker, and a ligand for an E3 ubiquitin ligase, specifically Von Hippel-Lindau (VHL). Its mechanism involves hijacking the cell's natural protein disposal system—the ubiquitin-proteasome pathway. SHP2-D26 facilitates the formation of a ternary complex between SHP2 and the VHL E3 ligase. This proximity induces the poly-ubiquitination of SHP2, marking it for recognition and subsequent degradation by the 26S proteasome. This degradation is dependent on both neddylation and the proteasome itself.





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Caption: Workflow of SHP2-D26 PROTAC-mediated degradation of SHP2 protein.



Quantitative Data Summary

The activity of **SHP2-D26** has been quantified in various cancer cell lines. The key metrics are the DC50 (concentration for 50% degradation) and the IC50 (concentration for 50% inhibition of cell growth), which measures the downstream functional effect.

Table 1: SHP2 Degradation Efficiency (DC50)

Cell Line	Cancer Type	DC50 Value	Treatment Time	Reference
KYSE520	Esophageal Cancer	6.0 nM	12 hours	
MV-4-11	Acute Myeloid Leukemia	2.6 nM	12 hours	

Table 2: Anti-proliferative Activity (IC50)

Cell Line	- Cancer Type	IC50 Value	Treatment Time	Reference
KYSE520	Esophageal Cancer	0.66 μM (660 nM)	4 days	
MV-4-11	Acute Myeloid Leukemia	9.9 nM	4 days	_

Note: **SHP2-D26** has been shown to be over 30 times more potent at inhibiting ERK phosphorylation and cell growth than the SHP2 allosteric inhibitor, SHP099, in both KYSE520 and MV-4-11 cell lines.

Experimental Protocols

Characterizing **SHP2-D26** involves a series of in vitro assays to confirm target degradation and quantify its downstream effects on cell signaling and viability.

SHP2 Degradation Assessment by Western Blotting

This is the primary assay to directly measure the degradation of the SHP2 protein.



Objective: To quantify the reduction in SHP2 protein levels in cells following treatment with SHP2-D26.

Methodology:

- Cell Culture: Culture human cancer cell lines (e.g., KYSE520 or MV-4-11) in appropriate media and conditions until they reach 70-80% confluency.
- Compound Treatment: Treat the cells with a dose range of SHP2-D26 (e.g., 0, 3, 10, 30, 100, 300 nM) for a fixed time period (e.g., 12 or 24 hours). For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 12, 24 hours).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with a primary antibody against SHP2 overnight at 4°C.
 - Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
 - Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

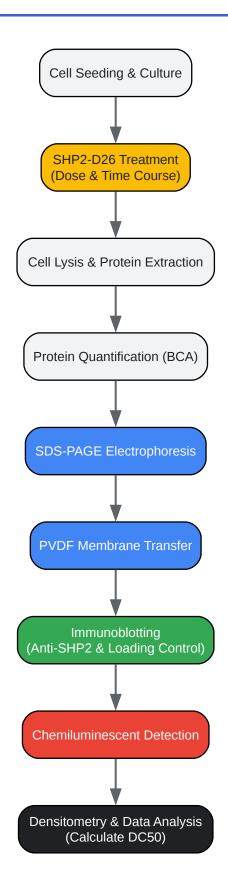






• Analysis: Quantify the band intensities using densitometry software. Normalize the SHP2 band intensity to the loading control. Calculate the percentage of SHP2 degradation relative to the vehicle-treated control.





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Caption: Experimental workflow for Western Blot analysis of SHP2 degradation.



Cell Proliferation Assay

This assay measures the functional consequence of SHP2 degradation on cancer cell growth.

Objective: To determine the IC50 value of **SHP2-D26** for cell growth inhibition.

Methodology:

- Cell Seeding: Seed cells (e.g., KYSE520, MV-4-11) in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a serial dilution of **SHP2-D26** for an extended period (e.g., 4 days).
- Viability Reagent Addition: Add a cell viability reagent such as WST-8, MTS, or resazurin to each well and incubate for 1-4 hours according to the manufacturer's instructions.
- Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Analysis: Normalize the readings to the vehicle-treated control wells. Plot the cell viability
 against the log of the compound concentration and fit a dose-response curve to calculate the
 IC50 value.

SHP2 Phosphatase Activity Assay (for inhibitor component)

While **SHP2-D26** is a degrader, its warhead is an inhibitor. This assay characterizes the direct enzymatic inhibition.

Objective: To measure the direct inhibitory effect of the SHP2-binding component on its phosphatase activity.

Methodology:

 Reagents: Use recombinant human SHP2 protein and a fluorogenic phosphatase substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).

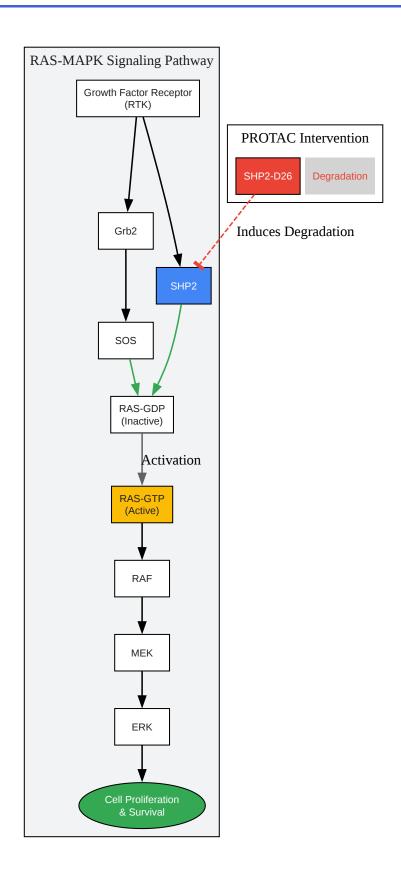


- Reaction Setup: In a 384-well plate, pre-incubate the SHP2 enzyme with various concentrations of the test compound (or SHP2-D26) in a suitable buffer for 15-30 minutes.
- Initiation: Initiate the enzymatic reaction by adding the DiFMUP substrate.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
- Measurement: Read the fluorescence generated from the dephosphorylation of DiFMUP using a plate reader (e.g., excitation 358 nm / emission 450 nm).
- Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

Signaling Pathway Context

SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in cancer. It is recruited to activated receptor tyrosine kinases (RTKs) and dephosphorylates specific sites, ultimately leading to the activation of RAS and the downstream kinases MEK and ERK, which drive cell proliferation. By inducing the degradation of SHP2, **SHP2-D26** effectively shuts down this prosurvival signaling cascade. This is evidenced by a potent reduction in the phosphorylation of ERK (p-ERK).





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